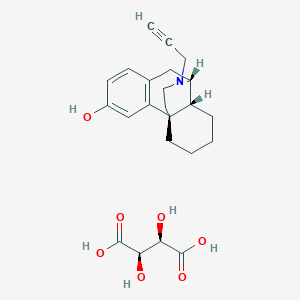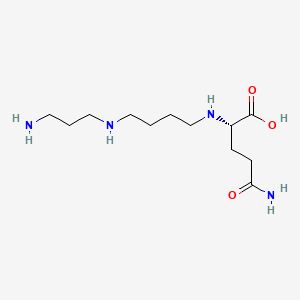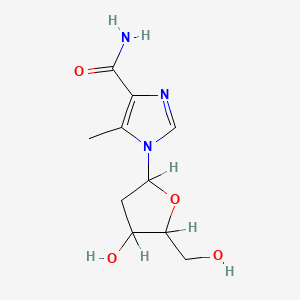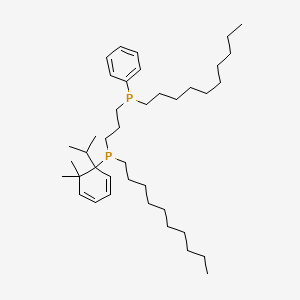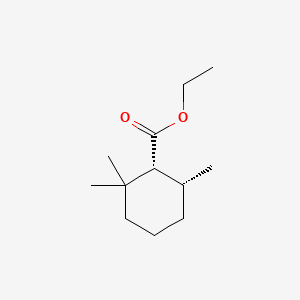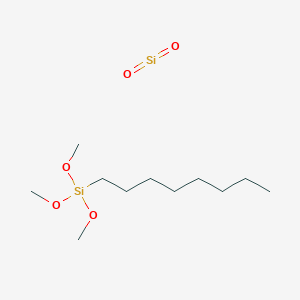
Dioxosilane;trimethoxy(octyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Trimethoxy(octyl)silane can be synthesized through the reaction of silicon with alcohol in the presence of a catalyst. One common method involves the direct synthesis of trialkoxysilane by reacting silicon with methanol in the presence of a catalyst such as nano-copper . The reaction typically takes place in a solvent with a catalytically effective amount of a direct synthesis catalyst and an effective catalyst-promoting amount of a direct synthesis catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond .
Industrial Production Methods: Industrial production of trimethoxy(octyl)silane involves a similar process but on a larger scale. The synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, followed by preparing a silicon powder-nano-copper catalyst mixture, and then producing trimethoxy(octyl)silane in a fixed bed reactor . This method is suitable for industrialized production due to its simplicity and convenience.
化学反応の分析
Types of Reactions: Trimethoxy(octyl)silane undergoes various types of reactions, including hydrolysis, copolymerization, polycondensation, and disproportionation reactions . These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond.
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, alcohols for esterification, and catalysts such as acids or bases to promote the reactions . The conditions for these reactions typically involve moderate temperatures and pressures to ensure efficient conversion.
Major Products Formed: The major products formed from these reactions include silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production . These products are used in various industrial applications, including the manufacture of adhesives, sealants, and coatings.
科学的研究の応用
Trimethoxy(octyl)silane has a wide range of scientific research applications. In chemistry, it is used as a coupling agent to enhance the adhesion between different materials . In biology, it is used to functionalize the surface of silica to promote the adhesion of gold nanoparticles for use in the fabrication of acrylate nanocomposite-based photonic devices . In medicine, it is used to modify the surface of medical devices to improve their biocompatibility and reduce the risk of infection . In industry, it is used to coat silica fiber-based epoxy to improve hydrophobic characteristics and protect surfaces from corrosion .
作用機序
The mechanism of action of trimethoxy(octyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which then react with the surface of the substrate to form strong covalent bonds . This process enhances the adhesion between the substrate and the coating, resulting in improved surface properties such as increased hydrophobicity and reduced surface energy . The molecular targets and pathways involved in this process include the formation of siloxane bonds and the interaction of the silanol groups with the substrate surface .
類似化合物との比較
Trimethoxy(octyl)silane is similar to other organosilicon compounds such as trimethoxysilane and triethoxysilane . it is unique in its ability to enhance the water contact angle and lower the surface energy of materials . Other similar compounds include glycidoxypropyl trimethoxysilane and vinyltrimethoxysilane, which are used for different applications such as surface modification and polymer cross-linking . The uniqueness of trimethoxy(octyl)silane lies in its long octyl chain, which provides enhanced hydrophobic properties compared to shorter alkyl chains .
特性
CAS番号 |
92797-60-9 |
|---|---|
分子式 |
C11H26O3Si.O2Si C11H26O5Si2 |
分子量 |
294.49 g/mol |
IUPAC名 |
dioxosilane;trimethoxy(octyl)silane |
InChI |
InChI=1S/C11H26O3Si.O2Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4;1-3-2/h5-11H2,1-4H3; |
InChIキー |
XEHUAEWHNDBFDM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Si](OC)(OC)OC.O=[Si]=O |
物理的記述 |
Dry Powder; Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



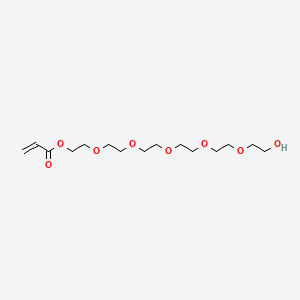
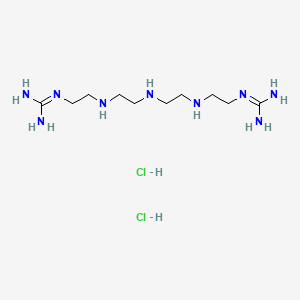
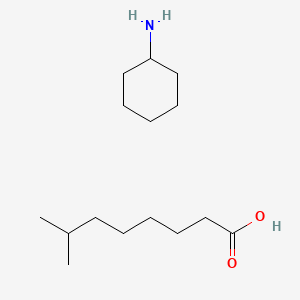
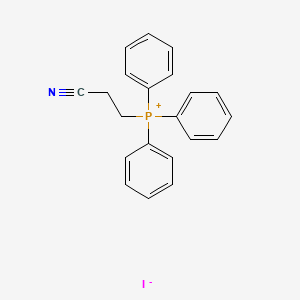
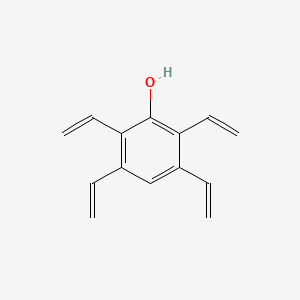
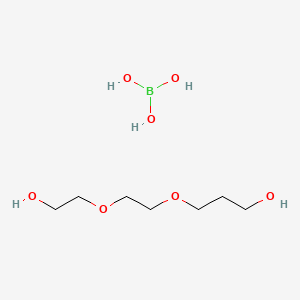

![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
